![molecular formula C23H20N4O4S B2740533 N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide CAS No. 2034448-36-5](/img/structure/B2740533.png)
N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research has focused on the development of novel synthesis techniques for sulfonamide compounds. For instance, Anbarasan et al. (2011) explored a more benign electrophilic cyanation reagent for synthesizing various benzonitriles, showcasing the utility of sulfonamides in pharmaceutical intermediate synthesis (Anbarasan, Neumann, & Beller, 2011). This method could potentially be applied or adapted for the synthesis of complex sulfonamides, including N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide.
Applications in Medicinal Chemistry
Sulfonamide compounds have demonstrated significant antibacterial properties. Abbasi et al. (2015) synthesized sulfonamide derivatives and evaluated them as potent antibacterial agents against various bacterial strains (Abbasi et al., 2015). This suggests that derivatives of sulfonamides, such as the compound , could hold potential in developing new antibacterial treatments.
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds are well-known for their ability to inhibit carbonic anhydrase (CA), which has therapeutic implications in conditions like glaucoma, edema, and certain cancers. Eldehna et al. (2019) synthesized SLC-0111 enaminone analogs, demonstrating potent inhibitory effects on the tumor-associated carbonic anhydrase isoform IX (Eldehna et al., 2019). Given the structural similarity, N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide may also exhibit CA inhibition, potentially serving as a lead compound in cancer research.
Catalysis and Organic Synthesis
Research into sulfonamide compounds extends into their use as catalysts or intermediates in organic synthesis. Ayres et al. (2017) demonstrated a novel deoxycyanamidation of alcohols using a sulfonamide compound, highlighting the versatility of sulfonamides in synthetic chemistry (Ayres et al., 2017).
Potential for Cancer Treatment
Naphthyridine derivatives have been explored for their anticancer activities. Kong et al. (2018) investigated a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells (Kong et al., 2018). This suggests that the specific naphthyridine core in the compound of interest might contribute to its potential anticancer properties.
properties
IUPAC Name |
N-[4-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-3-2-4-20(11-15)32(30,31)26-19-7-5-16(6-8-19)23(29)27-10-9-21-18(14-27)12-17(13-24)22(28)25-21/h2-8,11-12,26H,9-10,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMPHCANEQNZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.